Amino-11-UTP
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Overview
Description
Amino-11-uridine triphosphate is a modified nucleotide, specifically a uridine triphosphate with an amino group. This compound is designed for enzymatic incorporation of the amino group into RNA molecules during in vitro transcription using T7, T3, and SP6 RNA polymerases . The amino group is separated from uridine with a long linker of 11 atoms, which prevents potential static quenching after RNA labeling via the amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amino-11-uridine triphosphate involves the incorporation of an amino group into the uridine triphosphate molecule. This is typically achieved through enzymatic reactions using T7, T3, and SP6 RNA polymerases . The amino group is introduced via a long linker, which ensures efficient incorporation and prevents quenching of the fluorophore after RNA labeling .
Industrial Production Methods: Industrial production of amino-11-uridine triphosphate involves large-scale enzymatic synthesis, ensuring high purity and yield. The compound is often produced in bulk quantities and is available in various unit sizes for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Amino-11-uridine triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can react with amine-reactive reagents such as NHS esters of fluorescent dyes or biotin.
Conjugation Reactions: The amino group can be conjugated to various molecules, facilitating the labeling of RNA.
Common Reagents and Conditions:
NHS Esters: These are commonly used to react with the amino group for labeling purposes.
Enzymatic Conditions: The incorporation of the amino group into RNA is facilitated by RNA polymerases under specific enzymatic conditions.
Major Products Formed: The major products formed from these reactions include labeled RNA molecules, which can be used for various analytical and research purposes .
Scientific Research Applications
Amino-11-uridine triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of labeled RNA molecules for various chemical analyses.
Biology: Facilitates the study of RNA structure and function through labeling and detection.
Medicine: Used in diagnostic assays and therapeutic research involving RNA molecules.
Industry: Employed in the production of labeled RNA for microarray analysis and other industrial applications.
Mechanism of Action
The mechanism of action of amino-11-uridine triphosphate involves its incorporation into RNA molecules during transcription. The amino group on the compound allows for subsequent labeling with various reagents, facilitating the detection and analysis of RNA . The molecular targets include RNA polymerases, which incorporate the modified nucleotide into the growing RNA chain .
Comparison with Similar Compounds
Amino-11-cytidine triphosphate: Another modified nucleotide used for RNA labeling.
Aminoallyl uridine triphosphate: A nucleotide with a modified base containing an allylamine, used for post-labeling of nucleic acids.
Uniqueness: Amino-11-uridine triphosphate is unique due to its long linker, which prevents potential static quenching after RNA labeling. This feature ensures efficient incorporation and labeling, making it highly effective for various research applications .
Properties
Molecular Formula |
C18H26N4O16P3-3 |
---|---|
Molecular Weight |
647.3 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-[5-[3-(6-aminohexanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H29N4O16P3/c19-7-3-1-2-6-13(23)20-8-4-5-11-9-22(18(27)21-16(11)26)17-15(25)14(24)12(36-17)10-35-40(31,32)38-41(33,34)37-39(28,29)30/h9,12,14-15,17,24-25H,1-3,6-8,10,19H2,(H,20,23)(H,31,32)(H,33,34)(H,21,26,27)(H2,28,29,30)/p-3/t12-,14-,15-,17-/m1/s1 |
InChI Key |
ANSQNWSACCDNRC-DNNBLBMLSA-K |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#CCNC(=O)CCCCCN |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#CCNC(=O)CCCCCN |
Origin of Product |
United States |
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